molecular formula C12H21FN2O4 B12856975 tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate

tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate

Katalognummer: B12856975
Molekulargewicht: 276.30 g/mol
InChI-Schlüssel: SYTPEXBRPVKCRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the tert-butyl, amino, ethoxy, and fluoro substituents. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be employed in the study of biological processes and as a potential lead compound in drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-Butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxo-ethyl)azetidine-1-carboxylate include other azetidine derivatives with different substituents. Examples include:

  • tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 3-[1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H21FN2O4

Molekulargewicht

276.30 g/mol

IUPAC-Name

tert-butyl 3-amino-3-(2-ethoxy-1-fluoro-2-oxoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H21FN2O4/c1-5-18-9(16)8(13)12(14)6-15(7-12)10(17)19-11(2,3)4/h8H,5-7,14H2,1-4H3

InChI-Schlüssel

SYTPEXBRPVKCRN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1(CN(C1)C(=O)OC(C)(C)C)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.